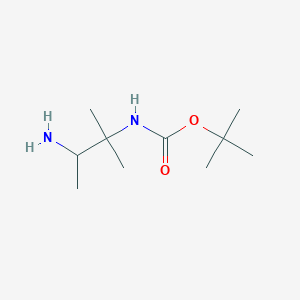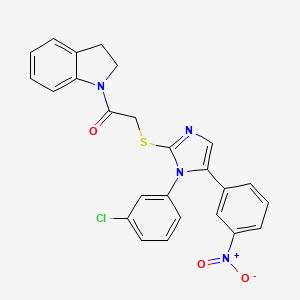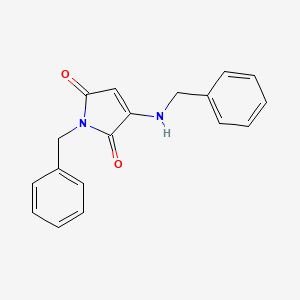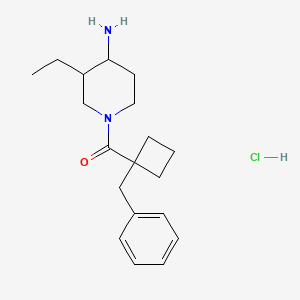
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate” is an organic compound with the CAS Number: 1542847-28-8 . It has a molecular weight of 202.3 and is typically stored at 4°C . It is a powder in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, leading to tert-butyl carbamate derivatives at low temperatures.
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3-amino-2-methylbutan-2-yl)carbamate . The InChI code is 1S/C10H22N2O2/c1-7(11)10(5,6)12-8(13)14-9(2,3)4/h7H,11H2,1-6H3,(H,12,13) .
Chemical Reactions Analysis
The compound can be used in various chemical reactions. For example, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 202.3 . It is typically stored at 4°C .
Aplicaciones Científicas De Investigación
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the preparation of anilines, which are important intermediates in the synthesis of many pharmaceuticals and dyes.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are key structures in many biologically active compounds and pharmaceuticals.
4. Inhibition of Amyloid Beta Peptide Aggregation In vitro studies have suggested that a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, can act as both a β-secretase and an acetylcholinesterase inhibitor . This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 , which is crucial in the research of Alzheimer’s disease.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings . This can result in overstimulation and disruption of normal nerve signal transmission.
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an excess of acetylcholine in the synaptic cleft .
Pharmacokinetics
Carbamates are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to symptoms of overstimulation, such as muscle weakness, blurred vision, and excessive salivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(11)10(5,6)12-8(13)14-9(2,3)4/h7H,11H2,1-6H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYYVJRXOWPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)

![2,4,7-Trimethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2418965.png)

![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)


![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2418974.png)
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)